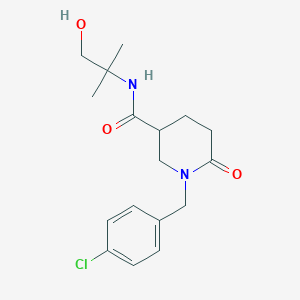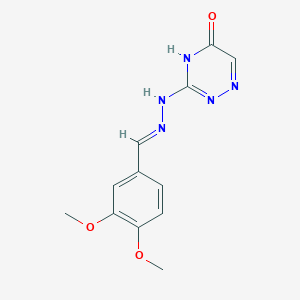
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide, also known as CP-122,721, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the neuropeptide Y (NPY) Y2 receptor, which is involved in the regulation of food intake and energy balance.
作用機序
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide is a selective antagonist of the NPY Y2 receptor, which is primarily expressed in the central nervous system and is involved in the regulation of food intake and energy balance. NPY is a neuropeptide that promotes feeding behavior and increases fat storage, while Y2 receptor activation inhibits these effects. By blocking the Y2 receptor, this compound reduces food intake and promotes weight loss.
Biochemical and Physiological Effects
This compound has been shown to reduce food intake and body weight in animal models, indicating its potential as an anti-obesity agent. In addition, the compound has been investigated for its potential effects on glucose metabolism and insulin sensitivity, as well as its potential neuroprotective effects in various neurological disorders. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent.
実験室実験の利点と制限
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for the NPY Y2 receptor and its ability to cross the blood-brain barrier. However, the compound has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide. One area of focus is the development of more potent and selective Y2 receptor antagonists for the treatment of obesity and related metabolic disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential effects on glucose metabolism and insulin sensitivity. Finally, the potential neuroprotective effects of this compound in various neurological disorders warrant further investigation.
合成法
The synthesis of 1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 1-(4-chlorobenzyl)piperidine-4-carboxylic acid with tert-butyl N-(2-hydroxy-1,1-dimethylethyl)carbamate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to remove the tert-butyl protecting group, yielding this compound.
科学的研究の応用
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders. The compound has been shown to reduce food intake and body weight in animal models, indicating its potential as an anti-obesity agent. In addition, this compound has been investigated for its potential effects on glucose metabolism and insulin sensitivity, as well as its potential neuroprotective effects in various neurological disorders.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(1-hydroxy-2-methylpropan-2-yl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-17(2,11-21)19-16(23)13-5-8-15(22)20(10-13)9-12-3-6-14(18)7-4-12/h3-4,6-7,13,21H,5,8-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZISGJPGIDEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCC(=O)N(C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6030584.png)
![2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide](/img/structure/B6030585.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(3-thienyl)acetamide](/img/structure/B6030588.png)
![diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6030593.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6030603.png)


![N-[2-(dimethylamino)ethyl]-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6030618.png)
![N,8-dimethyl-N-(2-phenylethyl)-3-[(3-propoxy-1-piperidinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6030620.png)
![5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B6030622.png)
![1-cyclohexyl-2-[4-(hexyloxy)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6030630.png)
![N-[5-(4-ethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B6030644.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6030655.png)